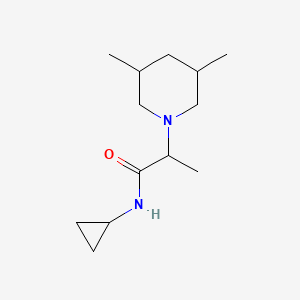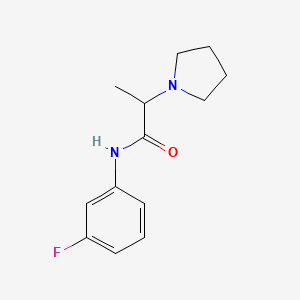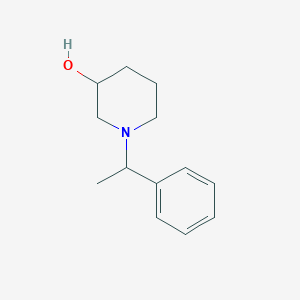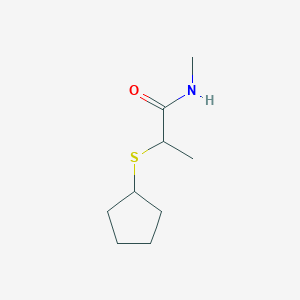
2-(4-bromophenyl)sulfanyl-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)sulfanyl-N-methylpropanamide, also known as BMSMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)sulfanyl-N-methylpropanamide is not fully understood. However, studies have shown that 2-(4-bromophenyl)sulfanyl-N-methylpropanamide inhibits the activity of various enzymes, including proteases and kinases. This inhibition leads to the modulation of various cellular pathways, including apoptosis and inflammation.
Biochemical and Physiological Effects:
2-(4-bromophenyl)sulfanyl-N-methylpropanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(4-bromophenyl)sulfanyl-N-methylpropanamide induces apoptosis in cancer cells and reduces inflammation in immune cells. In vivo studies have shown that 2-(4-bromophenyl)sulfanyl-N-methylpropanamide has anti-tumor and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromophenyl)sulfanyl-N-methylpropanamide has several advantages for lab experiments, including its high purity and stability. However, 2-(4-bromophenyl)sulfanyl-N-methylpropanamide has some limitations, including its cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-bromophenyl)sulfanyl-N-methylpropanamide. First, further studies are needed to fully understand the mechanism of action of 2-(4-bromophenyl)sulfanyl-N-methylpropanamide. Second, studies are needed to investigate the potential applications of 2-(4-bromophenyl)sulfanyl-N-methylpropanamide in drug development and material science. Third, studies are needed to optimize the synthesis method of 2-(4-bromophenyl)sulfanyl-N-methylpropanamide to reduce its cost and increase its availability.
Conclusion:
In conclusion, 2-(4-bromophenyl)sulfanyl-N-methylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-(4-bromophenyl)sulfanyl-N-methylpropanamide can be synthesized through several methods, and it has been extensively studied for its potential applications in medicinal chemistry, material science, and organic synthesis. 2-(4-bromophenyl)sulfanyl-N-methylpropanamide inhibits the activity of various enzymes and modulates various cellular pathways, leading to its anti-tumor and anti-inflammatory effects. While 2-(4-bromophenyl)sulfanyl-N-methylpropanamide has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of 2-(4-bromophenyl)sulfanyl-N-methylpropanamide, including further studies on its mechanism of action, potential applications, and synthesis method optimization.
Synthesemethoden
2-(4-bromophenyl)sulfanyl-N-methylpropanamide can be synthesized through several methods, including the reaction of 4-bromothiophenol with N-methyl-2-bromoacetamide in the presence of a base. This method yields a high purity product and has been widely used in the synthesis of 2-(4-bromophenyl)sulfanyl-N-methylpropanamide.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)sulfanyl-N-methylpropanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-(4-bromophenyl)sulfanyl-N-methylpropanamide has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In material science, 2-(4-bromophenyl)sulfanyl-N-methylpropanamide has been used as a building block for the synthesis of functional materials, including polymers and nanoparticles. In organic synthesis, 2-(4-bromophenyl)sulfanyl-N-methylpropanamide has been used as a reagent for the preparation of various organic compounds.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNOS/c1-7(10(13)12-2)14-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWCZLXNVREGHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)SC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)sulfanyl-N-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516089.png)
![5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide](/img/structure/B7516094.png)

![1-[(2-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516110.png)
![5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516131.png)

![N-[2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]acetyl]-2-phenylacetamide](/img/structure/B7516142.png)
![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7516144.png)
![Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516153.png)

![9-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516157.png)
![Cyclohex-3-en-1-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516163.png)
